molecular formula C17H18O B3022284 4'-Methyl-3-(3-methylphenyl)propiophenone CAS No. 898790-35-7

4'-Methyl-3-(3-methylphenyl)propiophenone

Cat. No.: B3022284
CAS No.: 898790-35-7
M. Wt: 238.32 g/mol
InChI Key: WBHRBPUNRKJJEX-UHFFFAOYSA-N
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Description

Overview of Substituted Propiophenones in Modern Chemical Research

Substituted propiophenones are a class of organic compounds characterized by a propiophenone (B1677668) backbone with various functional groups attached to the phenyl ring. These compounds have garnered considerable attention in medicinal chemistry and materials science. The specific nature and position of the substituents on the aromatic ring can significantly influence the molecule's chemical and biological properties. For instance, some substituted propiophenones are investigated for their potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The propiophenone scaffold serves as a key intermediate in the synthesis of various pharmaceuticals.

Significance of Aromatic Ketones as Versatile Chemical Scaffolds

Aromatic ketones, a broader category that includes propiophenones, are fundamental intermediates in organic synthesis. Their value lies in the reactivity of the carbonyl group and the ability to undergo various chemical transformations. These compounds are frequently used in reactions such as nucleophilic additions and substitutions, making them essential for constructing complex molecular frameworks. Recent advancements have expanded their utility, for example, through novel one-pot transformations that convert aromatic ketones into esters, opening up new avenues in pharmaceutical and materials science synthesis. The development of new catalytic systems continues to enhance the versatility of aromatic ketones, allowing for a wide range of chemical transformations.

Research Rationale and Specific Focus on 4'-Methyl-3-(3-methylphenyl)propiophenone within the Propiophenone Class

While extensive research exists for many substituted propiophenones, detailed scientific literature specifically documenting the synthesis, properties, and applications of this compound is notably scarce in publicly accessible databases. The rationale for investigating such a compound would likely stem from the desire to understand how the combination of a 4'-methyl group on the phenyl ring attached to the carbonyl and a 3-methylphenyl group at the 3-position of the propyl chain influences its chemical behavior.

The structural similarity to other researched compounds, such as 3'-Methyl-3-(4-methylphenyl)propiophenone (CAS Number: 898790-33-5), suggests potential synthetic routes involving Grignard reagents or other coupling reactions. evitachem.com The interest in this specific substitution pattern could be driven by the exploration of new chemical space for potential applications in medicinal chemistry or as an intermediate in the synthesis of novel organic materials. The lack of extensive data highlights an opportunity for further research to characterize this compound and explore its potential uses.

Due to the limited availability of specific experimental data for this compound, the following tables provide data for the closely related and well-documented compound, 4'-Methylpropiophenone (B145568), to serve as a reference point for the general properties expected for this class of molecules.

Interactive Data Table for 4'-Methylpropiophenone

PropertyValue
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS Number 5337-93-9
Boiling Point 238-239 °C
Density 0.993 g/mL at 25 °C
Refractive Index n20/D 1.528

Interactive Data Table for Propiophenone

PropertyValue
Molecular Formula C9H10O
Molecular Weight 134.18 g/mol
CAS Number 93-55-0
Melting Point 17-19 °C
Boiling Point 218 °C
Density 1.009 g/mL at 25 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-6-9-16(10-7-13)17(18)11-8-15-5-3-4-14(2)12-15/h3-7,9-10,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHRBPUNRKJJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644057
Record name 3-(3-Methylphenyl)-1-(4-methylphenyl)propan-1-one
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Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-35-7
Record name 1-Propanone, 3-(3-methylphenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-1-(4-methylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 3 Methylphenyl Propiophenone

Direct Synthesis Approaches to Propiophenone (B1677668) Derivatives

The construction of the propiophenone scaffold can be achieved through several reliable and well-established synthetic methods. These approaches primarily focus on the formation of the crucial carbon-carbon bond that links the propyl chain to the aromatic ring.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones, including propiophenone derivatives. alfa-chemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of a 4'-methylpropiophenone (B145568), the reaction typically involves toluene (B28343) as the aromatic substrate and a propionylating agent like propionyl chloride or propionic anhydride. chemicalbook.combbgate.com The Lewis acid activates the acylating agent, forming a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich toluene ring. Due to the directing effect of the methyl group on the toluene ring, the acylation occurs predominantly at the para position, yielding 4'-methylpropiophenone as the major product. chemicalbook.com

To synthesize the specific target compound, 4'-Methyl-3-(3-methylphenyl)propiophenone , a similar strategy would be employed. The aromatic substrate would be toluene, and the acylating agent would be 3-(3-methylphenyl)propionyl chloride. The reaction would proceed as described, with the Lewis acid catalyst facilitating the electrophilic substitution onto the toluene ring.

Table 1: Parameters for Friedel-Crafts Acylation of Toluene
ParameterConditionReference
Aromatic SubstrateToluene chemicalbook.comscribd.com
Acylating AgentPropionic Anhydride or Propionyl Chloride chemicalbook.comscribd.com
CatalystSolid superacid (e.g., UDCaT-5) or AlCl₃ chemicalbook.comscribd.com
Temperature~180°C (with UDCaT-5) scribd.com
NotesThe reaction is often performed in excess toluene, which can also act as the solvent. bbgate.com Post-reaction workup involves quenching with ice/acid to decompose the aluminum chloride complex. bbgate.com bbgate.com

Application of Grignard Reactions in Propiophenone Synthesis

Grignard reactions provide a versatile alternative for forming the carbon-carbon bonds necessary for propiophenone synthesis. leah4sci.comlibretexts.org These organometallic reactions involve a Grignard reagent (R-Mg-X), which acts as a potent nucleophile. wikipedia.org

One common pathway to synthesize ketones using this method is the reaction of a Grignard reagent with a nitrile. libretexts.orgmasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which upon hydrolysis, yields a ketone. libretexts.orgaskfilo.com For instance, the synthesis of 3-methoxypropiophenone has been successfully achieved by reacting a corresponding Grignard reagent with propionitrile. ncl.res.in

To synthesize This compound , two primary Grignard routes are plausible:

Route A: Reaction of 3-methylphenylmagnesium bromide (prepared from 3-bromotoluene) with 4-methylpropionitrile, followed by acidic hydrolysis.

Route B: Reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide, with m-tolunitrile (3-methylbenzonitrile) to form 3'-methylpropiophenone (B1582660), which would then require further modification. A more direct approach would be reacting the Grignard reagent derived from 1-bromo-3-(chloromethyl)benzene with a suitable ketone, though this is a more complex multi-step process.

The reaction must be conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic solvents, including water. libretexts.orgwikipedia.org

Alternative Synthetic Pathways for the Propiophenone Core

Beyond the classical Friedel-Crafts and Grignard reactions, other methods can be employed to construct the propiophenone core. One significant alternative involves the oxidation of secondary alcohols. libretexts.orgyoutube.com This two-step approach first uses a Grignard reaction to create a secondary alcohol, which is then oxidized to the target ketone. safrole.com

For example, reacting m-methyl benzaldehyde (B42025) with an ethyl Grignard reagent would yield 1-(3-methylphenyl)propan-1-ol. This secondary alcohol can then be oxidized to 3'-methylpropiophenone using a variety of oxidizing agents. safrole.com Common and effective reagents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or systems like potassium permanganate (B83412) (KMnO₄). libretexts.orgsafrole.com The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. lscollege.ac.in This method avoids the often harsh conditions of Friedel-Crafts reactions and provides a high-yield route to the ketone. organic-chemistry.org

Another, less common, industrial approach is the vapor-phase cross-decarboxylation of a benzoic acid derivative with propionic acid at high temperatures over a catalyst, though this can lead to byproduct formation. google.com

Derivatization and Functionalization Strategies of Propiophenone Scaffolds

Once the propiophenone core is synthesized, its chemical reactivity allows for a range of derivatization and functionalization reactions. The positions alpha to the carbonyl group are particularly reactive and serve as key sites for modification.

Alpha-Halogenation Reactions in Propiophenone Synthesis

Alpha-halogenation is a fundamental transformation of ketones, introducing a halogen atom (typically chlorine, bromine, or iodine) onto the carbon atom adjacent to the carbonyl group. pressbooks.publibretexts.org This reaction can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. libretexts.orgyoutube.com

In an acid-catalyzed mechanism, the ketone is first protonated, followed by tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). libretexts.orgyoutube.com This process typically results in monosubstitution, as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction. youtube.com

Conversely, base-promoted halogenation proceeds via the formation of an enolate ion. pressbooks.pub The introduction of a halogen increases the acidity of the remaining alpha-hydrogens, making the alpha-halogenated product more reactive than the starting material. This often leads to polyhalogenation if excess halogen and base are used. pressbooks.publibretexts.org

For a propiophenone derivative like 4'-methylpropiophenone, bromination is readily achieved by reacting it with bromine, often in a solvent like glacial acetic acid, to yield the corresponding 2-bromo-4'-methylpropiophenone (B29744). safrole.comscribd.com This alpha-bromoketone is a valuable intermediate for further synthetic steps. bbgate.comchemicalbook.com

Table 2: Comparison of Alpha-Halogenation Conditions
ConditionCatalyst/PromoterIntermediateTypical OutcomeReference
AcidicAcid (e.g., H₃O⁺, Acetic Acid)EnolMonohalogenation libretexts.orgyoutube.com
BasicBase (e.g., OH⁻)EnolatePolyhalogenation (with excess reagents) pressbooks.publibretexts.org

Nucleophilic Substitution Reactions for Amine Moiety Introduction

The alpha-halogenated propiophenones are excellent electrophilic substrates for nucleophilic substitution reactions. nih.govup.ac.za The halogen atom at the alpha position is a good leaving group, and the adjacent carbonyl group enhances the reactivity of the alpha-carbon towards nucleophilic attack. nih.gov

This reactivity is widely exploited to introduce amine moieties, a critical step in the synthesis of many pharmaceutical compounds. organic-chemistry.orgrsc.org The reaction involves treating the α-haloketone with a primary or secondary amine. The amine's lone pair of electrons acts as the nucleophile, displacing the halide to form a new carbon-nitrogen bond and yielding an α-amino ketone. rsc.org

For example, 2-bromo-4'-methylpropiophenone can be reacted with methylamine (B109427) to produce 2-(methylamino)-1-(4-methylphenyl)propan-1-one. scribd.comchemicalbook.com This Sₙ2-type reaction is a foundational method for building more complex nitrogen-containing molecules from a propiophenone scaffold. rsc.org The reaction can be influenced by factors such as the choice of solvent and the presence of a base to neutralize the hydrogen halide byproduct. The scope of this reaction is broad, allowing for the introduction of various substituted amines to create a diverse library of α-amino ketones. nih.govrsc.orgrsc.org

Chiral Resolution and Asymmetric Synthesis Methodologies for Related Propiophenone Analogues

The creation of enantiomerically pure compounds is a significant challenge in organic synthesis. For propiophenone analogues, which possess a chiral center at the carbon atom adjacent to the carbonyl group, several strategies can be employed to obtain single enantiomers. These methodologies can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis to selectively produce one enantiomer.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Two primary techniques are widely applicable to propiophenone analogues: diastereomeric salt crystallization and chiral high-performance liquid chromatography (HPLC).

Diastereomeric Salt Crystallization: This classical method relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org For propiophenone derivatives that can be converted into chiral amines or carboxylic acids, this method is particularly effective. Common resolving agents include chiral acids like tartaric acid and its derivatives, or chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. nih.gov The separated diastereomers can then be treated to remove the resolving agent, yielding the pure enantiomers of the original compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC has emerged as a powerful analytical and preparative tool for separating enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. eijppr.com For propiophenone analogues, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, can resolve a wide variety of racemic compounds under normal-phase, reversed-phase, or polar organic modes. eijppr.comhplc.eu The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. sigmaaldrich.com

Interactive Data Table: Chiral Resolution Methods for Propiophenone Analogues

MethodPrincipleCommon Resolving Agents/Stationary PhasesKey Considerations
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities.Tartaric acid derivatives, (R/S)-1-phenylethylamine, Brucine. wikipedia.orglibretexts.orgSolvent selection, temperature control, and choice of resolving agent are critical for successful separation. nih.gov
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®). eijppr.commdpi.comMobile phase composition, flow rate, and column temperature need to be optimized for resolution. csfarmacie.czhplc.eu

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, thus avoiding the loss of 50% of the material inherent in classical resolution methods. For propiophenone analogues, catalytic asymmetric hydrogenation of a suitable prochiral precursor is a prominent strategy.

Catalytic Asymmetric Hydrogenation: This method involves the reduction of a prochiral olefin or ketone using a chiral catalyst and a hydrogen source. For the synthesis of chiral 3-aryl-1-phenylpropan-1-ones, the asymmetric hydrogenation of the corresponding α,β-unsaturated ketone (a chalcone (B49325) derivative) is a viable route. Transition metal catalysts, particularly those based on iridium or nickel complexed with chiral ligands, have shown high efficiency and enantioselectivity in the hydrogenation of various substrates. researchgate.netnih.govrsc.org For instance, iridium-catalyzed asymmetric hydrogenation of 3-arylindenones has been developed for the synthesis of chiral 3-arylindanones, a structurally related class of compounds. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters provides an efficient route to chiral α-aryl glycines. nih.gov These examples highlight the potential of developing similar catalytic systems for the asymmetric synthesis of this compound. A study on the catalytic asymmetric hydrogenation of β-chloro-propiophenone using supported iron-based chiral catalysts has demonstrated high yield and enantioselectivity, suggesting the applicability of this approach to related propiophenone derivatives. ccsenet.org

Biocatalytic Synthesis and Enzyme-Mediated Transformations of Propiophenone Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze a wide range of chemical transformations with high chemo-, regio-, and stereoselectivity. For propiophenone derivatives, enzyme-mediated reductions are particularly well-documented.

Ketoreductase-Catalyzed Reduction: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols. This transformation is highly valuable for the synthesis of chiral alcohols from prochiral propiophenones. A wide variety of microorganisms, including various yeast strains, are known to possess KREDs capable of reducing propiophenone and its derivatives with high enantioselectivity. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzyme and the substrate structure.

Whole-Cell Biotransformations: The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), is a common and cost-effective approach for biocatalytic reductions. These systems contain the necessary enzymes and cofactors for the reaction. While effective, the presence of multiple reductases in whole cells can sometimes lead to the formation of a mixture of enantiomers.

Recombinant E. coli Expressing KREDs: To overcome the limitations of whole-cell systems, recombinant E. coli strains can be engineered to overexpress a specific ketoreductase. researchgate.net This approach allows for higher catalytic activity and selectivity, as the desired enzyme is present in high concentrations, and the interference from other endogenous enzymes is minimized. The gene encoding the desired KRED can be cloned and expressed in E. coli, which then serves as a whole-cell biocatalyst for the targeted reduction. researchgate.netnih.govmdpi.comjmb.or.krnih.gov Studies on the biocatalytic reduction of α-nitro ketones using recombinant E. coli expressing KREDs have demonstrated the potential for producing chiral β-nitro alcohols, which are valuable synthetic intermediates. rsc.org

Interactive Data Table: Biocatalytic Reduction of Propiophenone Derivatives

BiocatalystTransformationAdvantagesDisadvantages
Whole-Cell (e.g., Yeast) Ketone reduction to chiral alcohol.Cost-effective, readily available, contains necessary cofactors.May contain multiple reductases leading to lower enantioselectivity.
Isolated Ketoreductases (KREDs) Ketone reduction to chiral alcohol.High selectivity, well-defined catalytic system.Higher cost of enzyme purification, requires external cofactor regeneration.
Recombinant E. coli expressing KREDs Ketone reduction to chiral alcohol.High expression of specific KRED, improved selectivity and activity. researchgate.netnih.govmdpi.comjmb.or.krnih.govRequires genetic engineering and optimization of expression and reaction conditions.

Advanced Analytical and Spectroscopic Characterization for Research on 4 Methyl 3 3 Methylphenyl Propiophenone

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 4'-Methyl-3-(3-methylphenyl)propiophenone, the key expected absorption bands would be used to confirm its structural features.

Expected FTIR Spectral Data for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone) Stretching 1680 - 1700
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=C (Aromatic) Stretching 1450 - 1600

The precise position of the C=O stretch would indicate the electronic environment of the carbonyl group, while the pattern of the aromatic C-H bending peaks would help confirm the substitution patterns on the two phenyl rings.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and aromatic rings typically produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton.

Expected Raman Spectral Features for this compound:

A strong band corresponding to the symmetric stretching of the aromatic rings.

Signals from the C-C skeletal framework.

A relatively weaker signal for the C=O carbonyl group compared to its intense FTIR absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen atoms.

For this compound, ¹H NMR would show distinct signals for the protons on the two separate aromatic rings and the aliphatic chain connecting them. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the unambiguous assignment of each proton.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule, including the carbonyl carbon, the aliphatic carbons, and the carbons of the two distinct methyl-substituted phenyl rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Compound Analysis

In GC-MS, gas chromatography first separates a sample into its individual components, which are then introduced one by one into the mass spectrometer. This technique is ideal for the analysis of volatile compounds like this compound. The analysis would yield a retention time from the GC, which helps in identification, and a mass spectrum from the MS. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact molecular weight of the compound, and a series of fragment ions resulting from the cleavage of the molecule. Key fragmentations would likely occur at the bonds adjacent to the carbonyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Complex Mixtures

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for analyzing less volatile compounds or complex mixtures. For research involving this compound, LC-MS could be employed to analyze its presence in a reaction mixture, identifying it based on its retention time and a precise mass-to-charge ratio, often determined with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between molecules that have the same nominal mass but different elemental compositions, providing a high degree of confidence in a compound's identity.

For this compound, the molecular formula is C₁₇H₁₈O. The theoretical monoisotopic mass can be calculated with high precision, which is then compared against the experimentally measured value. A close match between the theoretical and observed mass, typically within a few parts per million (ppm), confirms the elemental composition.

While specific experimental HRMS data for this compound is not widely available in published literature, the table below illustrates how such data is typically presented, using the structurally related compound 4'-Methylpropiophenone (B145568) (C₁₀H₁₂O) as an example.

Table 1: Illustrative HRMS Data for a Related Compound: 4'-Methylpropiophenone

ParameterValue
Compound Name4'-Methylpropiophenone
Molecular FormulaC₁₀H₁₂O
Theoretical Exact Mass (Monoisotopic)148.0888 u
Observed Mass (m/z) [M+H]⁺149.0961 u
Mass Error< 5 ppm
Ionization TechniqueElectrospray Ionization (ESI)

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized compounds and for separating them from reaction byproducts or impurities. In HPLC, a sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

A typical HPLC method for a compound like this compound would involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

A specific, validated HPLC method for this compound is not detailed in the available scientific literature. However, the following table outlines a typical set of HPLC conditions that could be adapted for its analysis, based on methods used for similar aromatic ketones.

Table 2: Example of HPLC Parameters for Analysis of Aromatic Ketones

ParameterSpecification
InstrumentHigh-Performance Liquid Chromatography System
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 50% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV-Vis Detector at 254 nm
Injection Volume10 µL

Computational and Theoretical Studies of 4 Methyl 3 3 Methylphenyl Propiophenone

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic characteristics of organic compounds. These theoretical approaches provide a basis for understanding reactivity, spectroscopic behavior, and intermolecular interactions.

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and spectroscopic properties of organic molecules, including propiophenone (B1677668) derivatives. DFT methods, such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional), are frequently employed to calculate the ground-state molecular geometry and vibrational frequencies.

For analogous compounds like 4'-Methylpropiophenone (B145568), theoretical calculations of vibrational spectra, such as Fourier-transform infrared (FTIR) and Raman, have shown good agreement with experimental data. For instance, the aromatic C-H stretching vibrations are typically predicted in the region of 3200–2900 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations are generally found in the ranges of 1300–1000 cm⁻¹ and 1000–675 cm⁻¹, respectively. The characteristic C=O stretching vibration in 4'-Methylpropiophenone has been predicted at approximately 1694 cm⁻¹ using the B3LYP/6-311++G(d,p) method.

These computational studies also provide insights into the electronic properties of propiophenone derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. In studies of chalcones, which share the propiophenone backbone, DFT calculations have been instrumental in determining these quantum chemical parameters, which in turn are used to understand their chemical reactivity and biological activity.

Table 1: Predicted Vibrational Frequencies for 4'-Methylpropiophenone using DFT (B3LYP/6-311++G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretching3200–2900
C=O Stretching1694
C-H In-plane Bending1300–1000
C-H Out-of-plane Bending1000–675

This table is generated based on data from computational studies of 4'-Methylpropiophenone.

Molecular Docking and Binding Interaction Analysis for Related Propiophenone Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a propiophenone derivative, might interact with a biological target, typically a protein.

Studies on various propiophenone scaffolds have utilized molecular docking to elucidate their binding modes and affinities with different enzymes and receptors. For example, in the context of designing new therapeutic agents, docking simulations have been performed on propiophenone derivatives to explore their interactions with the active sites of proteins like HIV-1 protease. bohrium.comsimulations-plus.com These studies help in identifying key amino acid residues that are crucial for the binding of the ligand.

The binding interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The propiophenone scaffold provides a framework that can be functionalized with different substituents to optimize these interactions. The docking scores, which are often expressed in terms of binding energy (e.g., kcal/mol), provide a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in a study of chalcone (B49325) derivatives targeting HIV-1 protease, docking studies were conducted to understand the interactions of newly designed compounds within the active site of the enzyme. bohrium.comsimulations-plus.com

Table 2: Illustrative Binding Energies of Propiophenone Scaffolds with a Target Protein

Compound ScaffoldTarget ProteinBinding Energy (kcal/mol)
Chalcone Derivative AHIV-1 Protease-8.5
Chalcone Derivative BHIV-1 Protease-9.2
Propafenone AnalogAnticancer Target-7.9

This table is for illustrative purposes and represents typical data found in molecular docking studies of propiophenone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propiophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are extensively used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs.

For propiophenone derivatives, QSAR studies have been conducted to explore the relationship between their molecular structures and various biological activities, including anticancer and anti-HIV properties. bohrium.comsimulations-plus.comnih.gov These studies involve the calculation of a wide range of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Both 2D-QSAR and 3D-QSAR methodologies have been applied to propiophenone derivatives. 2D-QSAR models use descriptors that are calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties (e.g., logP, molar refractivity). These models are computationally less intensive and can provide valuable insights into the structure-activity relationship.

3D-QSAR, on the other hand, utilizes the three-dimensional structural information of the molecules. wikipedia.org This approach requires the alignment of the set of molecules under study and the calculation of interaction fields around them. 3D-QSAR methods often provide a more detailed and intuitive understanding of how the spatial arrangement of different functional groups affects the biological activity. In a study on phenylpropiophenone derivatives with potential anticancer activity, both 2D-QSAR and 3D-QSAR models were developed to identify the most significant molecular descriptors and pharmacophoric features. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. ijpsonline.comgoogle.com The underlying principle of CoMFA is that the biological activity of a molecule is related to the shape and electrostatic properties of the molecule, which determine how it interacts with its biological target.

In the context of propiophenone derivatives, CoMFA has been used to study the effects of different substituents on their biological activity. researchgate.net The results of a CoMFA study are typically visualized as 3D contour maps, which highlight the regions in space where modifications to the steric and electrostatic properties of the molecule would likely lead to an increase or decrease in activity. For example, a CoMFA study on chalcone derivatives as HIV-1 protease inhibitors revealed that specific substitutions could enhance the inhibitory activity. researchgate.net The steric fields (represented by green and yellow contours) indicate where bulky groups are favored or disfavored, while the electrostatic fields (represented by blue and red contours) show where positive or negative charges are preferred. This information is invaluable for the rational design of new, more potent propiophenone-based therapeutic agents.

Table 3: Statistical Parameters of a Typical 3D-QSAR Model for Propiophenone Derivatives

Statistical ParameterValueDescription
q² (Cross-validated r²)0.59A measure of the predictive ability of the model.
r² (Non-cross-validated r²)0.94A measure of the goodness of fit of the model.
Number of Components2The optimal number of principal components used in the PLS analysis.

This table is based on statistical data from a 3D-QSAR study on propiophenone derivatives with anti-HIV-1 protease activity. bohrium.comsimulations-plus.com

In Vitro and Animal Model Metabolic Pathway Elucidation of 4 Methyl 3 3 Methylphenyl Propiophenone and Analogues

Phase I Biotransformations of Substituted Propiophenones

Phase I metabolism of substituted propiophenones primarily involves oxidative and reductive reactions catalyzed by various enzyme systems, most notably the cytochrome P450 (CYP) superfamily.

Hydroxylation Reactions (Aromatic, Aliphatic, and Methyl Group)

Hydroxylation is a common Phase I metabolic pathway for compounds containing aromatic rings and alkyl chains. In the case of 4'-Methyl-3-(3-methylphenyl)propiophenone, hydroxylation can occur at several positions.

Aromatic Hydroxylation: The two phenyl rings of the molecule are susceptible to hydroxylation. This reaction is catalyzed by CYP enzymes and typically results in the formation of phenolic metabolites. The position of hydroxylation can be influenced by the electronic properties of the substituents on the aromatic ring. For analogous aromatic compounds, hydroxylation of the phenyl ring is a well-documented metabolic step.

Aliphatic Hydroxylation: The propiophenone (B1677668) side chain can undergo aliphatic hydroxylation. Studies on propiophenone have shown that aliphatic C-hydroxylation is a significant metabolic pathway. nih.gov This can occur at the α- or β-carbon of the propyl chain, leading to the formation of hydroxylated ketone derivatives.

Methyl Group Hydroxylation: The methyl groups on both the 4'-position of the propiophenone core and the 3-position of the phenyl substituent can be hydroxylated to form primary alcohol metabolites. These can be further oxidized to aldehydes and carboxylic acids. Studies on compounds with aryl-methyl substituents have demonstrated that methyl hydroxylation is a feasible metabolic route.

Type of Hydroxylation Potential Site on this compound Resulting Metabolite Type
AromaticPhenyl ringsPhenolic metabolites
AliphaticPropyl side-chain (α and β carbons)Hydroxylated ketones
Methyl Group4'-methyl group, 3-methyl groupPrimary alcohols, aldehydes, carboxylic acids

Ketone Reduction Pathways to Corresponding Alcohols

The reduction of the ketone group is a major metabolic pathway for propiophenone and its derivatives. nih.gov This reaction is catalyzed by carbonyl reductases and leads to the formation of the corresponding secondary alcohol, 1-(4-methylphenyl)-3-(3-methylphenyl)propan-1-ol. This biotransformation introduces a chiral center, potentially resulting in the formation of (R)- and (S)-enantiomers. The stereoselectivity of this reduction can vary depending on the specific enzymes involved and the animal species.

Parent Compound Metabolic Reaction Resulting Metabolite
This compoundKetone Reduction1-(4-methylphenyl)-3-(3-methylphenyl)propan-1-ol

N-Dealkylation and Iminium Formation in Structurally Related Pyrrolidinophenones

N-dealkylation is a primary metabolic pathway for structurally related synthetic cathinones that contain a pyrrolidine (B122466) ring or other N-alkyl groups. This process involves the enzymatic removal of an alkyl group from a nitrogen atom, often proceeding through an unstable carbinolamine intermediate that can lead to the formation of an iminium ion. While this compound lacks a nitrogen atom, understanding this pathway is crucial for comparing its metabolic profile to that of nitrogen-containing analogues that are prevalent in the class of new psychoactive substances.

Ring Opening and Degradation Pathways

The opening of aromatic rings is a less common metabolic pathway for xenobiotics in mammals but can occur through the action of microbial metabolism or under specific physiological conditions. The degradation of the phenyl rings in this compound would be a minor metabolic route in comparison to the more prevalent hydroxylation and ketone reduction pathways.

Phase II Biotransformations (e.g., Glucuronidation, Sulfation)

Phase II biotransformations involve the conjugation of the Phase I metabolites with endogenous molecules to enhance their water solubility and facilitate their elimination from the body. The primary conjugation reactions for the metabolites of this compound would be glucuronidation and sulfation. nih.govresearchgate.netnih.gov

Glucuronidation: The hydroxylated metabolites (phenolic and alcoholic) formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group, forming O-glucuronides. mdpi.com

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the Phase I metabolites, resulting in the formation of sulfate (B86663) conjugates. nih.govresearchgate.netnih.gov

Both glucuronidation and sulfation significantly increase the polarity of the metabolites, making them more readily excretable in urine and/or bile.

Phase I Metabolite Type Phase II Reaction Resulting Conjugate
Phenolic Metabolites (from Aromatic Hydroxylation)GlucuronidationO-glucuronide
Phenolic Metabolites (from Aromatic Hydroxylation)SulfationSulfate ester
Alcoholic Metabolites (from Ketone Reduction)GlucuronidationO-glucuronide
Alcoholic Metabolites (from Ketone Reduction)SulfationSulfate ester
Primary Alcohols (from Methyl Group Hydroxylation)GlucuronidationO-glucuronide
Primary Alcohols (from Methyl Group Hydroxylation)SulfationSulfate ester

Involvement of Cytochrome P450 (CYP) Isoenzymes in Propiophenone Metabolism (e.g., CYP2D6, CYP2C19)

The biotransformation of many xenobiotics is primarily orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver. researchgate.net These enzymes catalyze a variety of oxidative reactions, playing a crucial role in Phase I metabolism. nih.gov For propiophenone-type structures, several CYP isoenzymes have been implicated in their metabolism, with CYP2D6 and CYP2C19 often playing significant roles. nih.govresearchgate.net

Research on the structurally analogous compound, tolperisone (B1682978) (1-(4-methyl-phenyl)-2-methyl-3-(1-piperidino)-1-propanone), provides significant insights into the likely metabolic pathways of this compound. In vitro studies utilizing human liver microsomes (HLM) have demonstrated that the primary metabolic route for tolperisone is methyl-hydroxylation. nih.gov This reaction, the addition of a hydroxyl group to the methyl substituent on the phenyl ring, is a common metabolic transformation for compounds bearing such moieties.

Further investigations using isoform-specific CYP inhibitors, inhibitory antibodies, and recombinant P450 enzymes have pinpointed CYP2D6 as the principal enzyme responsible for the metabolism of tolperisone. nih.gov While CYP2D6 plays a prominent role, other isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, have also been shown to contribute to its metabolism, albeit to a lesser degree. nih.gov The formation of the hydroxymethyl metabolite of tolperisone is mediated by CYP2D6, CYP2C19, and CYP1A2. nih.gov Given the structural similarities, it is highly probable that this compound also undergoes significant metabolism by CYP2D6 and CYP2C19, likely involving hydroxylation of one or both of the methyl groups on the phenyl rings.

Another key metabolic pathway observed for propiophenone and its derivatives is the reduction of the carbonyl group to form the corresponding alcohol. nih.gov This reductive metabolism can occur alongside oxidative pathways. For tolperisone, metabolites with a reduced carbonyl group have been detected in in vitro systems. nih.gov This suggests that this compound may also be metabolized via carbonyl reduction, leading to the formation of a secondary alcohol.

The genetic polymorphism of CYP2D6 and CYP2C19 can lead to significant interindividual variability in the metabolism of drugs that are substrates for these enzymes. nih.gov Studies on tolperisone have shown that individuals with different CYP2D6 genotypes exhibit altered pharmacokinetic profiles, highlighting the clinical relevance of this metabolic pathway. nih.gov

Table 1: Predicted Major Metabolic Pathways of this compound and Involved CYP Isoenzymes (Based on Analogue Data)

Metabolic ReactionPredicted Metabolite(s)Primary Involved CYP Isoenzymes
Aromatic Methyl Hydroxylation4'-(Hydroxymethyl)-3-(3-methylphenyl)propiophenone and/or 4'-Methyl-3-(3-(hydroxymethyl)phenyl)propiophenoneCYP2D6, CYP2C19, CYP1A2
Carbonyl Reduction1-(4'-Methylphenyl)-1-hydroxy-3-(3-methylphenyl)propaneCarbonyl reductases

In Vitro Metabolic Stability and Clearance Prediction in Hepatic Systems

The metabolic stability of a compound provides a measure of its susceptibility to biotransformation by drug-metabolizing enzymes and is a critical parameter in predicting its in vivo pharmacokinetic behavior. nuvisan.com In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess metabolic stability and to predict hepatic clearance. researchgate.netissx.org

Metabolic stability is typically expressed as the in vitro half-life (t½), which is the time taken for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug in the absence of physiological limitations like blood flow. thermofisher.com

The general procedure for determining in vitro metabolic stability involves incubating the test compound with a hepatic preparation (e.g., human liver microsomes) in the presence of necessary cofactors (such as NADPH for CYP-mediated reactions) at a physiological temperature. domainex.co.uk Aliquots are taken at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the parent compound is then used to calculate the in vitro half-life and intrinsic clearance. thermofisher.com These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance of the compound. nih.govnih.gov These models take into account physiological parameters such as liver blood flow and plasma protein binding to provide an estimate of how the drug will be cleared in a whole organism.

For a compound like this compound, which is predicted to be a substrate for major polymorphic enzymes like CYP2D6 and CYP2C19, its metabolic stability and clearance are expected to show significant interindividual variability.

Table 2: Illustrative Data on the Metabolic Stability of a Hypothetical Propiophenone Analogue in Human Liver Microsomes

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

ParameterValueUnit
In Vitro Half-life (t½)25min
Intrinsic Clearance (CLint)27.7µL/min/mg protein

These hypothetical values would classify the compound as having moderate to high clearance, suggesting that it would be readily metabolized in the liver. This would have implications for its oral bioavailability and dosing regimen.

Structure Activity Relationship Sar and Derivative Design for Propiophenone Scaffolds

Systematic Substitution Effects on Molecular Interactions and Resultant Activity

The biological activity of propiophenone (B1677668) derivatives can be significantly modulated by the nature and position of substituents on the phenyl rings. These substitutions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The presence of methyl groups, as seen in 4'-Methyl-3-(3-methylphenyl)propiophenone, can have several effects. A methyl group at the 4'-position of the benzoyl moiety is known to influence the electronic distribution within the ring through its electron-donating inductive effect. This can impact the reactivity of the carbonyl group, which is often a key interaction point with biological macromolecules. Studies on related acetophenone (B1666503) and chalcone (B49325) derivatives have shown that the position and number of methyl groups can affect the efficacy of the compound. For instance, in some series of bioactive compounds, the presence of two methyl groups has been suggested to increase activity.

The table below illustrates the generalized effects of common substituents on the phenyl rings of propiophenone scaffolds, drawing from SAR studies of various bioactive ketone-containing compounds. This provides a framework for understanding the potential impact of the specific substitutions in this compound.

SubstituentPositionGeneral Effect on ActivityRationale
Methyl (-CH3) Para (4')Can increase or decrease activityElectron-donating, increases lipophilicity, can enhance binding in hydrophobic pockets.
Meta (3)Can influence ring orientation and steric interactionsAffects the torsional angle between the phenyl ring and the rest of the molecule.
Methoxy (-OCH3) Para (4')Generally increases activity in many seriesStrong electron-donating group, can form hydrogen bonds.
Halogen (e.g., -Cl, -F) Para (4')Often enhances activityElectron-withdrawing, increases lipophilicity, can form halogen bonds.
Nitro (-NO2) Meta (3)Can decrease activityStrong electron-withdrawing group, can introduce unfavorable steric or electronic interactions.

It is important to note that the ultimate effect of any substitution is target-dependent and arises from a complex interplay of electronic, steric, and hydrophobic factors.

Stereochemical Contributions to Activity and Selectivity of Propiophenone Derivatives

The propiophenone scaffold of this compound possesses a chiral center at the carbon atom bearing the 3-methylphenyl group (C3). The presence of this stereocenter means the compound can exist as two enantiomers, (R)- and (S)-4'-Methyl-3-(3-methylphenyl)propiophenone. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles.

This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which are themselves chiral. The differential interaction of enantiomers with a chiral binding site can be likened to the way a left hand fits into a left-handed glove but not a right-handed one. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce an undesired or opposite effect.

For many classes of bioactive compounds, including those with a propiophenone core, the spatial arrangement of substituents around the chiral center is critical for optimal interaction with the target. For example, in a receptor binding pocket, a specific stereoisomer might position its functional groups to form key hydrogen bonds, hydrophobic interactions, or ionic bonds, while its mirror image cannot achieve the same complementary fit.

The table below provides hypothetical examples of how stereochemistry can influence the biological activity of chiral propiophenone derivatives, based on established principles of stereoselectivity in drug action.

EnantiomerTargetHypothetical Activity (e.g., IC50)Rationale for Differential Activity
(S)-enantiomer Enzyme A10 nMThe spatial arrangement of the phenyl and methyl groups allows for optimal hydrophobic interactions within the active site, and the carbonyl group is positioned to form a critical hydrogen bond.
(R)-enantiomer Enzyme A1000 nMThe inverted stereochemistry leads to a steric clash between the phenyl group and an amino acid residue at the active site, preventing optimal binding.
(S)-enantiomer Receptor BAgonistThe conformation of the (S)-enantiomer stabilizes the active conformation of the receptor.
(R)-enantiomer Receptor BAntagonistThe (R)-enantiomer binds to the receptor but fails to induce the conformational change required for activation.

The synthesis of single enantiomers (asymmetric synthesis) is therefore a critical aspect of drug development for chiral compounds like this compound to maximize therapeutic benefit and minimize potential off-target effects.

Design and Synthesis of Novel Analogues for Mechanistic Probing and Enhanced Specificity

The design and synthesis of novel analogues based on a lead structure like this compound are fundamental strategies in medicinal chemistry to probe the mechanism of action and to enhance target specificity. By systematically modifying the structure, researchers can identify the key pharmacophoric features responsible for biological activity and refine the molecule to improve its drug-like properties.

One common approach is to introduce different substituents onto the aromatic rings to explore the electronic and steric requirements of the binding site. For example, replacing the methyl groups with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can provide insights into the nature of the interactions with the biological target.

Another strategy involves modifying the propiophenone core. For instance, the length of the alkyl chain can be altered, or the carbonyl group can be reduced to a hydroxyl group or replaced with another functional group to assess its importance in binding. The synthesis of such analogues often involves multi-step reaction sequences. For example, the core propiophenone structure can be synthesized via Friedel-Crafts acylation, and then further modified.

The table below outlines some potential design strategies for novel analogues of this compound and the rationale behind these modifications.

Modification StrategyExample AnalogueRationale
Varying Aromatic Substituents 4'-Chloro-3-(3-chlorophenyl)propiophenoneTo probe the effect of electron-withdrawing groups and potential for halogen bonding.
4'-Methoxy-3-(3-methoxyphenyl)propiophenoneTo investigate the impact of electron-donating groups and potential for hydrogen bonding.
Modifying the Propiophenone Chain 4'-Methyl-4-(3-methylphenyl)butyrophenoneTo explore the optimal chain length for fitting into the binding pocket.
Altering the Carbonyl Group 1-(4-Methylphenyl)-2-(3-methylphenyl)propan-1-olTo determine the necessity of the carbonyl group for activity and to introduce a potential hydrogen bond donor.
Introducing Heterocycles 4'-Methyl-3-(3-pyridyl)propiophenoneTo introduce a potential hydrogen bond acceptor and alter the overall polarity and solubility of the molecule.

These systematic modifications, coupled with biological evaluation, allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective drug candidates.

Comparative Analysis with Known Bioactive Propiophenone Derivatives

The propiophenone scaffold is a constituent of a variety of biologically active molecules, ranging from pharmaceuticals to research chemicals. A comparative analysis of this compound with these known derivatives can provide valuable context for its potential biological profile.

One well-known class of drugs containing a modified propiophenone core is the synthetic cathinones. For example, bupropion (B1668061) is an antidepressant and smoking cessation aid that is an aminoketone structurally related to propiophenone. The SAR of bupropion analogues has been extensively studied, revealing that substitutions on the phenyl ring significantly impact their activity as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) reuptake.

Another relevant class of compounds is the chalcones, which are precursors to flavonoids and possess a 1,3-diaryl-2-propen-1-one core. Although not strictly propiophenones, their structural similarity and the extensive research into their SAR provide valuable insights. Studies on chalcone derivatives have demonstrated that the nature and position of substituents on both aromatic rings are critical for their anticancer, anti-inflammatory, and antioxidant activities. For instance, the presence of electron-donating groups on the phenyl rings has been shown to enhance the anti-inflammatory and antioxidant properties of some chalcones.

The table below presents a comparative overview of this compound with other known bioactive propiophenone derivatives, highlighting their structural differences and primary biological activities.

CompoundStructural FeaturesPrimary Biological Activity
This compound Methyl groups at the 4' and 3-positions of the phenyl rings.(Hypothetical, based on scaffold) Potential for CNS activity, enzyme inhibition, or anticancer effects.
Bupropion 3'-Chloro substitution and a tert-butylamino group on the side chain.Antidepressant, smoking cessation aid (dopamine and norepinephrine reuptake inhibitor).
Tolperisone (B1682978) A piperidino group and a methyl group on the side chain, with a 4'-methyl group.Muscle relaxant.
(E)-1,3-Diphenyl-2-propen-1-one (Chalcone) An unsaturated bond between the carbonyl and the second phenyl ring.Precursor to flavonoids; exhibits various activities including anticancer and anti-inflammatory.
Propafenone A more complex structure with a hydroxyl group and a propylamino side chain attached to the propiophenone core via an ether linkage.Antiarrhythmic agent.

This comparative analysis underscores the chemical versatility of the propiophenone scaffold and suggests that the specific substitution pattern of this compound could impart a unique pharmacological profile worthy of further investigation.

Advanced Research Applications and Future Directions

Role of 4'-Methyl-3-(3-methylphenyl)propiophenone as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. Propiophenone (B1677668) and its derivatives are well-established as versatile building blocks in medicinal and organic chemistry due to the reactivity of the ketone functional group. bloomtechz.com this compound, as a member of this class, serves as a key intermediate for synthesizing complex organic structures. evitachem.com

The utility of propiophenones in synthesis stems from several key reactions:

Reactions at the Carbonyl Group: The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack. This allows for Grignard reactions to form tertiary alcohols or reduction reactions to produce secondary alcohols. bloomtechz.com

Alpha-Functionalization: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Friedel-Crafts Acylation: Propiophenone derivatives can act as acylating agents in Friedel-Crafts reactions, enabling the introduction of the propionyl group onto other aromatic compounds. bloomtechz.com The substitution pattern on the phenyl ring can influence the regioselectivity of these reactions. bloomtechz.com

These fundamental reactions allow compounds like this compound to be precursors in multi-step syntheses, leading to a wide array of more complex molecules with potential applications in pharmaceuticals and other areas of chemical research. chemicalbook.com For instance, substituted propiophenones are precursors in the synthesis of certain therapeutic agents, including painkillers and stimulants. chemicalbook.com

Reaction TypeDescriptionPotential Product
Grignard ReactionNucleophilic addition of an organomagnesium halide to the carbonyl group. bloomtechz.comTertiary Alcohols
ReductionConversion of the ketone to a secondary alcohol using reducing agents. bloomtechz.comSecondary Alcohols
Alpha-HalogenationSubstitution of a hydrogen on the α-carbon with a halogen (e.g., bromine). nih.govα-Halogenated Ketones
Mannich ReactionAminoalkylation of the α-carbon, leading to β-amino-ketones.β-Amino Compounds
Table 1: Key Synthetic Transformations Utilizing the Propiophenone Scaffold.

Exploration in Material Science and Other Industrial Research Areas (e.g., Photoinitiators)

The unique photochemical properties of aromatic ketones like this compound make them suitable for exploration in material science. One of the most significant applications is their use as photoinitiators in polymerization processes. chemicalbook.com

Photoinitiators: Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com Aromatic ketones are often Type II photoinitiators, which means the excited state of the ketone interacts with a second molecule (a co-initiator) to generate the initiating free radicals. sigmaaldrich.com For a photoinitiator to be effective, its absorption spectrum must overlap with the emission spectrum of the light source. sigmaaldrich.com Substituted propiophenones are investigated for this purpose; for example, 2-hydroxy-2-methylpropiophenone (B179518) is a commonly used photoinitiator. sigmaaldrich.com The specific substituents on the phenyl ring of this compound would influence its absorption characteristics and its efficiency as a photoinitiator.

Beyond photoinitiation, propiophenone derivatives are explored in other areas:

Polymer Development: Ketonic functionalities can be incorporated into polymer backbones to modify their properties. evitachem.com

Photosensitive Materials: The ability of these compounds to react to specific wavelengths of light makes them valuable in the production of photoresists for the semiconductor industry. bloomtechz.com

Fragrance and Flavor: Aromatic ketones are often used in the fragrance and flavor industries due to their characteristic scents. bloomtechz.com 4'-Methylpropiophenone (B145568), for example, has a pleasant, sweet odor. bloomtechz.com

Emerging Research Frontiers for Substituted Propiophenones

Research into substituted propiophenones is continually expanding into new and diverse fields, driven by their versatile chemical nature. Current frontiers of investigation include their application in medicinal chemistry, agrochemistry, and the development of novel reagents.

Medicinal Chemistry: The propiophenone scaffold is a key component in many biologically active molecules.

CNS Disorders: Researchers are designing and synthesizing novel substituted propiophenones as potential treatments for cognitive disorders by targeting serotonin (B10506) receptors like 5-HT6. openpharmaceuticalsciencesjournal.com

Smoking Cessation: Analogues of bupropion (B1668061), which has a propiophenone core structure, are being developed and evaluated as potential pharmacotherapies for nicotine (B1678760) addiction. nih.gov

Antimicrobial Agents: Certain substituted propiophenones have demonstrated antibacterial activity. chemicalbook.com

Antitubercular Activity: Highly substituted thiophenes, which can be synthesized from propiophenone derivatives, have shown promising activity against Mycobacterium tuberculosis. researchgate.net

Agrochemicals: There is growing interest in using natural compounds and their synthetic analogues as environmentally safer herbicides.

Phytotoxic Compounds: Recent studies have evaluated substituted acetophenones and propiophenones, such as those found in the essential oil of the Cistus ladanifer plant, for their phytotoxic activity. nih.govmdpi.com These compounds can inhibit germination and regulate plant growth, suggesting their potential use as bio-agents in weed control. mdpi.com The number and position of methyl groups on the aromatic ring have been shown to affect the efficacy of the compound. mdpi.com

Synthetic Reagents: The propiophenone structure is being adapted to create new reagents for specialized chemical transformations.

Perfluoroalkylation: A new class of α-(perfluoroalkylsulfonyl)propiophenones has been developed as bench-stable, photocleavable reagents. nih.gov These reagents allow for the introduction of perfluoroalkyl groups into aromatic compounds under metal-free and neutral conditions, a process of significant interest in medicinal and materials chemistry. nih.gov

Methodological Advancements in Propiophenone Research

Concurrent with the discovery of new applications, chemists are developing more efficient, cost-effective, and environmentally friendly methods for synthesizing propiophenone and its derivatives.

Vapor-Phase Cross-Decarboxylation: An alternative to traditional Friedel-Crafts reactions, this method involves reacting benzoic acid with propionic acid at high temperatures over a catalyst. epo.org While this process can produce by-products, research has focused on optimizing conditions, such as the addition of steam, to suppress their formation. epo.org

Direct Catalytic Oxidation: A novel approach involves the direct catalytic oxidation of propylbenzene (B89791) compounds. One patented method uses a composite catalyst system with oxygen as the oxidant to convert 3'-methyl phenylpropyl alcohol into 3'-methyl propiophenone with high selectivity and yield. google.comgoogle.com This method is advantageous as the catalyst can be reused, making the process safer and more suitable for industrial production. google.com

Nanocomposite Catalysis: Researchers have explored the use of zinc oxide/carbon (ZnO/C) nanocomposites as catalysts for the one-pot synthesis of β-acetamido-β-(phenyl) propiophenone. benthamdirect.com This method involves a four-component condensation and has shown high conversion rates under optimized conditions with a stable and reusable catalyst. benthamdirect.com

Microwave-Assisted Synthesis: Microwave-assisted palladium(II)-catalyzed synthesis has been employed to produce aryl ketones from aryl sulfinates, offering a rapid and efficient route. chemicalbook.com

Synthetic MethodKey FeaturesAdvantages
Friedel-Crafts AcylationReaction of toluene (B28343) with propionyl chloride using a Lewis acid catalyst. chemicalbook.comStraightforward, efficient for scaling. chemicalbook.com
Vapor-Phase Cross-DecarboxylationHigh-temperature reaction of benzoic and propionic acids over a catalyst. epo.orgAvoids corrosive Lewis acids. epo.org
Direct Catalytic OxidationOxidation of a propylbenzene derivative using a composite catalyst and oxygen. google.comHigh yield, reusable catalyst, environmentally friendly. google.com
One-Pot Nanocomposite CatalysisFour-component condensation reaction catalyzed by ZnO/C nanocomposites. benthamdirect.comHigh conversion, stable and reusable catalyst. benthamdirect.com
Table 2: Comparison of Methodological Advancements in Propiophenone Synthesis.

Q & A

Q. Q1. What are the optimal synthetic routes for 4'-methyl-3-(3-methylphenyl)propiophenone in laboratory settings?

Methodological Answer:

  • Friedel-Crafts Acylation : React 3-methylacetophenone with 4-methylbenzoyl chloride under AlCl₃ catalysis in anhydrous dichloromethane. Monitor acylation efficiency via TLC (hexane:ethyl acetate, 3:1) .
  • Ketone-Alkylation : Use 3-(3-methylphenyl)propanoic acid as a precursor, followed by methylation with methyl iodide in DMF under basic conditions (e.g., DBU) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ether/petroleum ether) improve yield and purity .

Q. Q2. How can spectroscopic data (NMR, IR) resolve structural ambiguities in substituted propiophenones?

Methodological Answer:

  • ¹H NMR : Compare aromatic proton splitting patterns. For example, the 3-methylphenyl group shows a doublet of doublets (J = 8.0 Hz) at δ 7.2–7.4 ppm, while the 4'-methyl group appears as a singlet at δ 2.4 ppm .
  • IR Spectroscopy : Confirm ketone C=O stretching (~1680 cm⁻¹) and methyl C-H bending (~1375 cm⁻¹) .
  • Contradiction Handling : If unexpected peaks arise (e.g., ester C=O at ~1720 cm⁻¹), re-evaluate alkylation efficiency or side reactions .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 3-methylphenyl and 4'-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The 3-methylphenyl group impedes electrophilic substitution at the ortho position. Use bulky catalysts (e.g., Pd(PPh₃)₄) to mitigate this in Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-donating 4'-methyl group enhances electrophilicity at the ketone carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Monitor via Hammett σ⁺ values .
  • Case Study : Compare reaction rates with 4'-fluoro analogs (e.g., 3',4'-difluoro derivatives) to quantify electronic contributions .

Q. Q4. What strategies address contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (e.g., in vitro growth inhibition) across multiple cell lines (MCF-7, A549) to distinguish compound-specific vs. cell-line-specific effects .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., demethylated metabolites) that may skew activity results .
  • Structural Analog Testing : Compare with 3-(4-hydroxyphenyl)propanoic acid derivatives to isolate the role of methyl vs. hydroxyl groups .

Q. Q5. How can computational modeling guide the design of this compound derivatives with improved thermal stability?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for methyl and ketone groups .
  • Thermogravimetric Analysis (TGA) : Correlate experimental decomposition temperatures (Td) with computed BDEs to validate models .
  • Substituent Screening : Model electron-withdrawing groups (e.g., -CF₃) at the 4' position to enhance stability .

Data Interpretation & Experimental Design

Q. Q6. What analytical techniques differentiate this compound from its regioisomers?

Methodological Answer:

  • GC-MS Fragmentation : The base peak (m/z 105) corresponds to the 3-methylphenyl fragment, while regioisomers show distinct fragmentation (e.g., m/z 119 for 4-methyl derivatives) .
  • X-ray Crystallography : Resolve crystal packing differences; the 3-methylphenyl group creates a unique dihedral angle (~45°) vs. para-substituted analogs .

Q. Q7. How should researchers design stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and UV light (254 nm). Monitor via HPLC (C18 column, acetonitrile/water) for degradation products .
  • Arrhenius Modeling : Store samples at 40°C, 60°C, and 80°C for 4 weeks. Calculate activation energy (Ea) to predict shelf life .

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4'-Methyl-3-(3-methylphenyl)propiophenone
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4'-Methyl-3-(3-methylphenyl)propiophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.